4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical and industrial applications. Its structure consists of a pyridine ring substituted with a phenyl group at the 4-position and a trifluoroethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine typically involves the reaction of 4-phenylpyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in radiolabeling for imaging studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is primarily influenced by its electron-withdrawing trifluoroethyl group. This group affects the compound’s reactivity and interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(2,2,2-Trifluoroethyl)-L-phenylalanine
- 4-Phenyl-2-(2′-pyridyl)quinoline
Comparison: 4-Phenyl-2-(2,2,2-trifluoroethyl)pyridine is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct electronic properties compared to other fluorinated pyridines. This uniqueness makes it particularly valuable in applications requiring strong electron-withdrawing effects .
Properties
Molecular Formula |
C13H10F3N |
---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
4-phenyl-2-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)9-12-8-11(6-7-17-12)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
NKCZVVUVKGJHAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CC(F)(F)F |
Origin of Product |
United States |
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